[2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate
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Overview
Description
[2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate is a synthetic organic compound characterized by the presence of a fluorophenyl group, a carbamoylamino linkage, and a formylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbamoylamino Intermediate: The reaction begins with the introduction of the 2-fluorophenyl group to an amine, forming a carbamoylamino intermediate. This step often requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The intermediate is then reacted with 4-formylbenzoic acid under esterification conditions. This step typically involves the use of a dehydrating agent such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
[2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
[2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the carbamoylamino linkage may facilitate interactions with biological macromolecules. The formylbenzoate moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
[2-[(2-Chlorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate: Similar structure but with a chlorine atom instead of fluorine.
[2-[(2-Bromophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate: Similar structure but with a bromine atom instead of fluorine.
[2-[(2-Methylphenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in [2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
[2-[(2-fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O5/c18-13-3-1-2-4-14(13)19-17(24)20-15(22)10-25-16(23)12-7-5-11(9-21)6-8-12/h1-9H,10H2,(H2,19,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHBFBKCVKFVHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC(=O)COC(=O)C2=CC=C(C=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85269337 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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